molecular formula C11H22N2O3 B1435604 Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate CAS No. 2165338-20-3

Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate

Cat. No.: B1435604
CAS No.: 2165338-20-3
M. Wt: 230.3 g/mol
InChI Key: ZATFQFSLKYHPJE-YIZRAAEISA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, from several to 20 or more, to synthesize a desired compound . The common strategy to design a synthesis is to work backward, that is instead of looking at the starting material and deciding how to do the first step, we look at the product and decide how to do the last step . This process is called retrosynthetic analysis .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques. For example, ChemSpider provides information about the molecular formula, average mass, and monoisotopic mass of similar compounds . The absolute configuration of molecules can be determined using the Cahn-Ingold-Prelog rules .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, ChemSpider provides information about the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties of similar compounds .

Scientific Research Applications

α-Alkylation of β-Aminobutanoates

  • Research Insight : Enantiomerically pure 3-aminobutanoic acid derivatives can be prepared using dilithiated methyl- or ethyl-N-benzoyl-3-aminobutanoates (Seebach & Estermann, 1987).

Scrambling Free Combinatorial Labeling

  • Research Insight : Specific isotopic labeling of methyl groups in proteins extends the applicability of solution NMR spectroscopy, useful for structural characterizations of proteins (Kerfah et al., 2015).

Electrochemical Properties and Pseudocapacitance

  • Research Insight : N‑benzoyl derivatives of isoleucine influence electrochemical properties and pseudocapacitance performance of conductive polymer electroactive films, important for energy storage materials (Kowsari et al., 2018).

Photochemistry of N‑Phthaloyl α‑Amino Acid Esters

  • Research Insight : The photochemistry of N-phthaloyl-α-amino acid methyl esters, including isoleucine derivatives, can lead to isomerization, ring expansion, and cyclization products, relevant for chemical synthesis (Griesbeck et al., 1992).

Enantioselektive Hydrierung

  • Research Insight : Enantioselective hydrogenation of α- N -benzoylamino-2-butenoic acid derivatives produces α-aminobutyric acid derivatives, crucial in pharmaceutical applications (Brunner et al., 1986).

Anaerobic 2-Methylpropan-1-Ol Production

  • Research Insight : Engineered enzymes in Escherichia coli enable anaerobic production of isobutanol, a biofuel, from glucose, demonstrating a crucial step in biofuel production (Bastian et al., 2011).

Safety and Hazards

The safety data sheet (SDS) provides information about the hazards of a chemical compound and advice on safety precautions. For example, the SDS of similar compounds provides information about the hazards, precautionary statements, first-aid measures, and other safety-related information .

Properties

IUPAC Name

methyl (2S,3S)-2-[[(2R)-2-aminobutanoyl]amino]-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-5-7(3)9(11(15)16-4)13-10(14)8(12)6-2/h7-9H,5-6,12H2,1-4H3,(H,13,14)/t7-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATFQFSLKYHPJE-YIZRAAEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)C(CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC)NC(=O)[C@@H](CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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